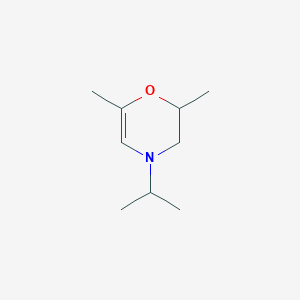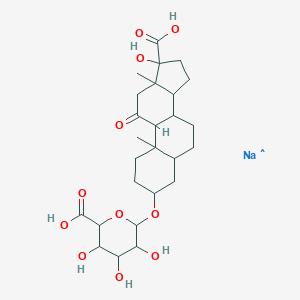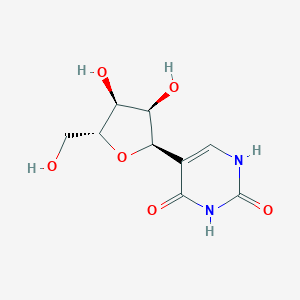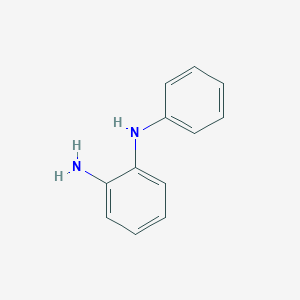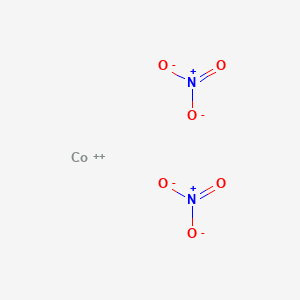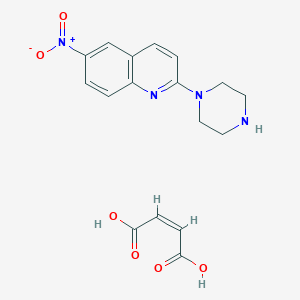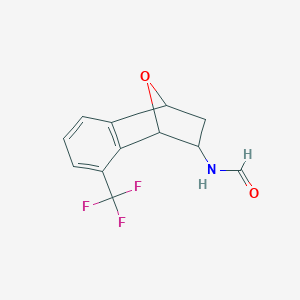
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene (EF-TFMN) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. EF-TFMN is a naphthalene derivative that contains an epoxy group and a formamide group, which makes it a versatile molecule for various chemical reactions and biological activities.
Mécanisme D'action
The mechanism of action of 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene is not fully understood, but it is believed to involve the interaction of the epoxy and formamide groups with various biological targets, such as enzymes and receptors. 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in the regulation of inflammation and cancer progression. 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has also been shown to bind to certain receptors, such as the P2X7 receptor, which is involved in the regulation of immune responses and cell death.
Effets Biochimiques Et Physiologiques
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been shown to exhibit various biochemical and physiological effects, depending on the target and concentration. In vitro studies have shown that 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene can inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. In vivo studies have shown that 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene can reduce tumor growth and metastasis in animal models of cancer, and improve the symptoms of inflammatory diseases, such as arthritis and colitis. However, the exact biochemical and physiological effects of 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene in humans are still unknown, and further studies are needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene is also relatively easy to synthesize and modify, which makes it a versatile molecule for various chemical reactions and biological assays. However, 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene also has some limitations, such as its potential toxicity and lack of specificity for certain targets. 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene can also be expensive and time-consuming to synthesize, which may limit its availability for some researchers.
Orientations Futures
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has great potential for future research and development, and several directions can be pursued to further explore its properties and applications. One direction is to investigate the structure-activity relationship (SAR) of 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene and its derivatives, to identify the key structural features that are responsible for its biological activities. Another direction is to explore the potential of 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene as a drug candidate for various diseases, such as cancer, inflammation, and viral infections. A third direction is to develop new synthetic methods for 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene and its derivatives, to improve their yield, purity, and scalability. Finally, 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene can be further investigated for its potential applications in material science and environmental science, such as the development of new fluorescent probes and sensors for detection and imaging purposes.
Méthodes De Synthèse
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene can be synthesized through a multi-step process that involves the reaction of 1,4-naphthoquinone with trifluoroacetic anhydride and formamide in the presence of a catalyst. The resulting product is then treated with epichlorohydrin to form the epoxy group, followed by reduction with sodium borohydride to obtain 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene. This synthesis method has been optimized and improved over the years, and various modifications have been made to enhance the yield and purity of 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene.
Applications De Recherche Scientifique
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities, making it a promising candidate for drug development. In material science, 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been used as a building block for the synthesis of novel polymers and materials with unique properties. In environmental science, 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been investigated for its potential use as a fluorescent probe for the detection of heavy metals and other pollutants in water.
Propriétés
Numéro CAS |
134254-12-9 |
|---|---|
Nom du produit |
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene |
Formule moléculaire |
C12H10F3NO2 |
Poids moléculaire |
257.21 g/mol |
Nom IUPAC |
N-[6-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)7-3-1-2-6-9-4-8(16-5-17)11(18-9)10(6)7/h1-3,5,8-9,11H,4H2,(H,16,17) |
Clé InChI |
QWASTCHYRDYAIO-UHFFFAOYSA-N |
SMILES |
C1C(C2C3=C(C1O2)C=CC=C3C(F)(F)F)NC=O |
SMILES canonique |
C1C(C2C3=C(C1O2)C=CC=C3C(F)(F)F)NC=O |
Synonymes |
1,4-EFTTN 1,4-epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



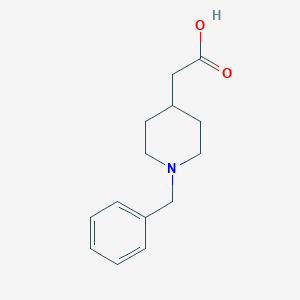
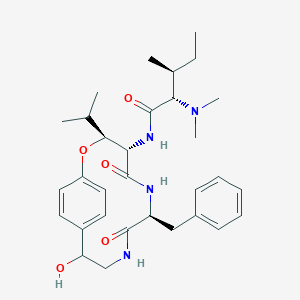
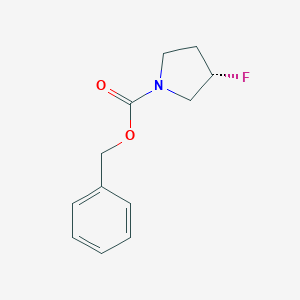
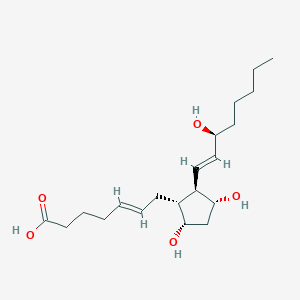
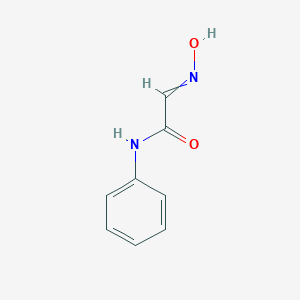
![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)

![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)
